Naphthalene-2,6-dicarbaldehyde

Supercapacitors Covalent Organic Frameworks Energy Storage

Naphthalene-2,6-dicarbaldehyde (C₁₂H₈O₂, MW 184.19 g/mol) is a rigid, linear aromatic dialdehyde featuring two formyl groups positioned para- across the long axis of a naphthalene core. This extended, collinear geometry differentiates it from angular isomers (e.g., 2,3-, 1,5-, 1,4-) and from the shorter, single-ring terephthalaldehyde.

Molecular Formula C12H8O2
Molecular Weight 184.194
CAS No. 38048-32-7; 5060-65-1
Cat. No. B2687006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,6-dicarbaldehyde
CAS38048-32-7; 5060-65-1
Molecular FormulaC12H8O2
Molecular Weight184.194
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=O)C=C1C=O
InChIInChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H
InChIKeyIQDQMRZGMILNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,6-dicarbaldehyde (CAS 38048-32-7 / 5060-65-1): A Linear Naphthalene Dialdehyde for Precision Material Synthesis


Naphthalene-2,6-dicarbaldehyde (C₁₂H₈O₂, MW 184.19 g/mol) is a rigid, linear aromatic dialdehyde featuring two formyl groups positioned para- across the long axis of a naphthalene core. This extended, collinear geometry differentiates it from angular isomers (e.g., 2,3-, 1,5-, 1,4-) and from the shorter, single-ring terephthalaldehyde. The compound is a white to pale-yellow crystalline solid (mp ~176 °C ) with a calculated LogP of 2.46 [1], indicating significantly higher lipophilicity than its benzene analog. Its primary utility lies as a ditopic linker in the synthesis of imine-linked covalent organic frameworks (COFs), macrocycles, and fluorescent sensors, where its extended π-conjugation and precise 180° bite angle enforce distinct pore architectures and electronic properties [2].

Why Naphthalene-2,6-dicarbaldehyde Is Not Interchangeable with Terephthalaldehyde or Other Naphthalene Dialdehyde Isomers


The performance of imine-linked frameworks, macrocycles, and sensors is dictated by the precise geometry and electronic character of the dialdehyde linker. Naphthalene-2,6-dicarbaldehyde provides a linear, 180° orientation of aldehyde groups with an extended π-surface, which is fundamentally distinct from the shorter benzene bridge of terephthalaldehyde and the bent or offset geometries of other naphthalene isomers (e.g., 2,3-, 1,5-, 1,4-naphthalene dicarbaldehydes). Substituting with a less rigid or less conjugated analog leads to different pore topologies, altered crystallinity, and modified electronic properties in the final material. As demonstrated in the quantitative evidence below, these geometric and electronic differences translate directly into measurable performance divergence in supercapacitor electrodes, metal-ion sensors, spintronic devices, and anion detection systems [1].

Quantitative Differentiation Data for Naphthalene-2,6-dicarbaldehyde vs. Closest Analogs


COF Electrode Performance: Head-to-Head Comparison of 2,6- vs. 2,3-Naphthalene-Derived COFs

A direct comparison of two hydroxyl-functionalized COFs—TAPT-2,6-NA(OH)₂ (derived from a 2,6-naphthalene dicarbaldehyde analog) and TAPT-2,3-NA(OH)₂ (derived from a 2,3-naphthalene dicarbaldehyde analog)—reveals a stark trade-off between surface area and capacitance dictated by the dialdehyde substitution pattern [1]. The 2,6-isomer yields a COF with a 154% higher BET surface area (1089 vs. 429 m² g⁻¹) and a 29% larger pore volume (0.22 vs. 0.17 cm³ g⁻¹) [1]. However, the 2,3-isomer delivers a 43% higher specific capacitance (271 vs. 190 F g⁻¹ at 0.5 A g⁻¹) and superior long-term cycling stability (79.1% vs. 74.5% capacitance retention after 5000 cycles at 10 A g⁻¹) [1]. This demonstrates that the 2,6-substitution pattern favors porosity and surface area, while the 2,3-pattern favors redox-active pseudo-capacitance.

Supercapacitors Covalent Organic Frameworks Energy Storage

Metal Ion Sensing: Ultra-Low LODs of an Ac–Py–Np COF Built from Naphthalene-2,6-dicarbaldehyde

An imine-linked COF (Ac–Py–Np COF) constructed directly from naphthalene-2,6-dicarbaldehyde and a pyrene tetraaniline, post-modified with L-ascorbic acid, functions as a 'turn-on' fluorescent sensor for trivalent metal ions [1]. The sensor achieves limits of detection (LODs) of 0.67 µM for Fe³⁺, 1.57 µM for Al³⁺, 0.58 µM for Ga³⁺, 0.63 µM for In³⁺, and 1.40 µM for Cr³⁺ in acetonitrile [1]. These sub-micromolar LODs, enabled by the extended naphthalene π-system's role in photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF), represent a high-sensitivity baseline for COF-based metal ion sensors [1].

Fluorescent Chemosensor Metal Ion Detection Covalent Organic Frameworks

Organic Spintronics: Naphthalene-2,6-dicarbaldehyde-Based COF Delivers -26.5% Magnetoresistance at 30 K

The first demonstration of a 2D COF-based organic spin valve (OSV) utilized an imine-linked Py-Np COF film synthesized from naphthalene-2,6-dicarbaldehyde and a pyrene tetraaniline [1]. The device, configured as LSMO/Py-Np COF/Co/Au, exhibited a remarkable magnetoresistance (MR) value of -26.5% at 30 K, with highly temperature-dependent and operationally stable MR behavior [1]. This represents the first exploration of spin transport in a π-conjugated 2D COF, establishing naphthalene-2,6-dicarbaldehyde as a key building block for organic spintronics [1].

Organic Spin Valves Spintronics 2D Materials

Dual-Mode HSO₄⁻ Sensor: A TNCOF Built from 2,6-Naphthalenedicarbaldehyde

A Wurster-type twisted covalent organic framework (TNCOF) was synthesized from N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine and 2,6-naphthalenedicarbaldehyde [1]. TNCOF exhibits both 'turn-off' fluorescence (emission at 597 nm) and colorimetric (absorbance at 255 nm) sensing toward HSO₄⁻ in 1,4-dioxane, with detection limits at the micromolar level and high selectivity over other anions [1]. The dual-mode response—visible as a pink-to-blue fluorescence change under 365 nm UV and a grapefruit-to-colorless change under daylight—is attributed to hydrogen-bonding complex formation, confirmed by DFT calculations, XPS, and FTIR [1]. Practical applicability was demonstrated through high recovery rates in water and serum samples [1].

Anion Sensing Colorimetric Sensor Fluorescent Chemosensor

Physicochemical Differentiation: LogP and Melting Point vs. Terephthalaldehyde

Naphthalene-2,6-dicarbaldehyde exhibits a calculated LogP of 2.46 [1], which is approximately 1.15 log units higher than that of terephthalaldehyde (LogP 1.31) . The melting point of the naphthalene derivative (176 °C) is also substantially higher than that of terephthalaldehyde (114–116 °C) . The higher LogP indicates greater lipophilicity and preferential solubility in organic solvents, while the elevated melting point reflects stronger intermolecular interactions arising from the extended aromatic surface. These differences directly impact solvent selection, processing conditions, and the thermal stability window available during solvothermal COF synthesis.

Physicochemical Properties Solubility Thermal Stability

High-Impact Application Scenarios for Naphthalene-2,6-dicarbaldehyde Based on Quantitative Evidence


EDLC-Optimized Supercapacitor Electrodes via High-Surface-Area COFs

For supercapacitor applications prioritizing electric double-layer capacitance (EDLC) and gas adsorption, naphthalene-2,6-dicarbaldehyde (or its 2,6-dihydroxy analog) is the linker of choice. As demonstrated in the head-to-head COF comparison, the 2,6-substitution pattern yields a 154% higher BET surface area (1089 m² g⁻¹) compared to the 2,3-isomer, making it superior for charge storage at the electrode-electrolyte interface [1]. Researchers developing high-surface-area porous carbons or COF-based electrodes for EDLC supercapacitors should select the 2,6-isomer over the 2,3-isomer.

Fluorescent Chemosensor Platforms for Trivalent Metal Ion Detection

The Ac–Py–Np COF, built from naphthalene-2,6-dicarbaldehyde, achieves sub-micromolar LODs for Fe³⁺ (0.67 µM), Ga³⁺ (0.58 µM), and In³⁺ (0.63 µM) [2]. This makes the dialdehyde linker a validated building block for constructing COF-based 'turn-on' fluorescent sensors. Analytical laboratories or sensor developers targeting trace metal detection in environmental or food samples can use this COF platform with demonstrated quantitative sensitivity and practical recovery in real samples (water, chicken, mutton, kale) [2].

2D COF Thin Films for Organic Spintronic Devices

The first and only reported 2D COF-based organic spin valve uses naphthalene-2,6-dicarbaldehyde as the dialdehyde linker, achieving a magnetoresistance of -26.5% at 30 K [3]. For research groups exploring spin transport in crystalline porous materials, this linker is the only dialdehyde with a published device demonstration in this emerging application area. The acid-exfoliated free-standing COF film fabrication method also provides a scalable pathway for thin-film device integration [3].

Dual-Mode Optical Sensors for Hydrogen Sulfate (HSO₄⁻) in Biological and Environmental Samples

The TNCOF sensor incorporating 2,6-naphthalenedicarbaldehyde enables simultaneous fluorescence and colorimetric detection of HSO₄⁻ at micromolar concentrations, with validated performance in water and serum matrices [4]. This dual-mode capability provides built-in signal cross-validation, reducing false positives in complex sample matrices. Environmental monitoring agencies and clinical laboratories requiring robust anion sensing can leverage this COF platform for HSO₄⁻ quantification [4].

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